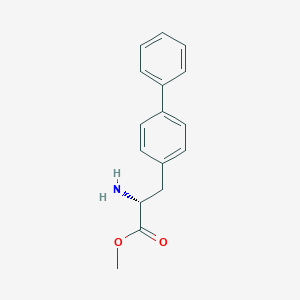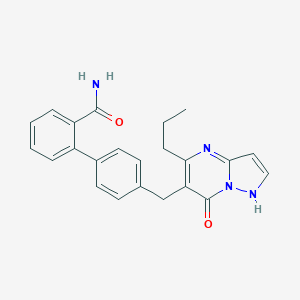
4'-((7-Hydroxy-5-propylpyrazolo(1,5-a)pyrimidin-6-yl)methyl)-(1,1'-biphenyl)-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((2’-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo(1,5-a)pyrimidine core, a biphenyl group, and various functional groups such as hydroxyl and aminocarbonyl groups. Due to its intricate structure, this compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2’-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable biphenyl derivative with a pyrazolo(1,5-a)pyrimidine precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation can enhance the efficiency and yield of the desired product. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-((2’-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aminocarbonyl group can be reduced to form an amine.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the aminocarbonyl group may produce an amine derivative.
科学研究应用
6-((2’-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-((2’-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
Pyrazolo(1,5-a)pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Biphenyl Derivatives: Compounds containing biphenyl groups with various functional groups.
Uniqueness
6-((2’-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
167375-27-1 |
|---|---|
分子式 |
C23H22N4O2 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
2-[4-[(7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C23H22N4O2/c1-2-5-20-19(23(29)27-21(26-20)12-13-25-27)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)22(24)28/h3-4,6-13,25H,2,5,14H2,1H3,(H2,24,28) |
InChI 键 |
FPUHBIQZLZYUIY-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
规范 SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
同义词 |
4'-((7-Hydroxy-5-propylpyrazolo(1,5-a)pyrimidin-6-yl)methyl)-(1,1'-biphenyl)-2-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)
![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)
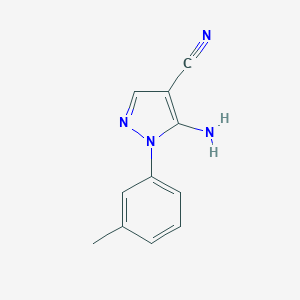
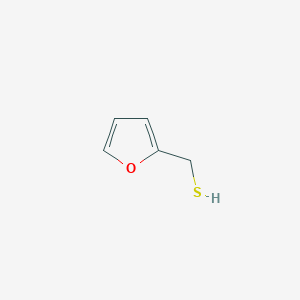

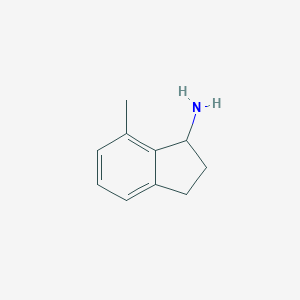
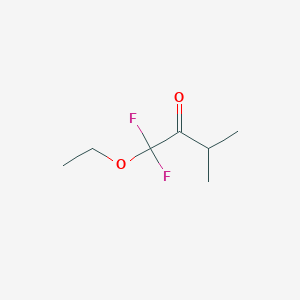
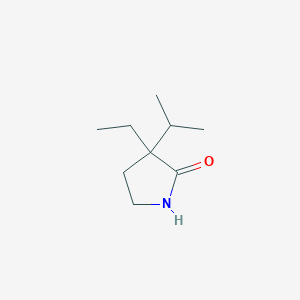

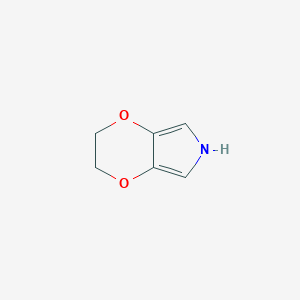
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)
![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
![N-(2-aminoethyl)-2,4,5-trichloro-N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide](/img/structure/B60930.png)
